2,5-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with methoxy and tetrahydroquinoline moieties. The chemical formula for this compound is , and its molecular weight is approximately 402.5 g/mol. The compound is identified by the CAS number 898454-63-2.
In terms of classification, this compound is categorized as:
The synthesis of 2,5-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multi-step organic synthesis techniques. The general approach includes:
These steps require careful control of reaction conditions including temperature, solvent choice, and stoichiometry to ensure high yields and purity of the final product.
The molecular structure of 2,5-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can be represented using various structural notations:
COc1ccc(OC)c(S(=O)(=O)Nc2cc3c4c(c2)C(C)C(=O)N4CCC3)c1This notation provides a compact representation of the molecular structure indicating the arrangement of atoms and the presence of functional groups.
The structure features a benzene ring with two methoxy substituents at positions 2 and 5, a sulfonamide linkage to a tetrahydroquinoline derivative at position 1.
The chemical reactivity of 2,5-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can be explored through various reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for compounds like 2,5-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide often involves interactions with biological targets such as enzymes or receptors. While specific data on this compound's mechanism may not be extensively documented in literature:
Further studies are required to elucidate its precise biological interactions.
While specific data on physical properties such as density and boiling point are not readily available for this compound , general characteristics can be inferred based on similar compounds:
Key chemical properties include:
The applications of 2,5-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide are primarily in scientific research:
This compound represents an interesting candidate for further exploration in medicinal chemistry and related fields.
CAS No.: 23289-02-3
CAS No.: 104332-28-7
CAS No.: 1976-85-8
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.: 142674-35-9